N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C15H24N2O3S It is known for its unique structural features, which include a diethylsulfamoyl group attached to a phenyl ring and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]acetamide
- N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide
- N-[4-(diethylsulfamoyl)phenyl]-2-phenylmethanesulfonylacetamide
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide stands out due to its unique combination of a diethylsulfamoyl group and a dimethylpropanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-17(7-2)21(19,20)13-10-8-12(9-11-13)16-14(18)15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRDPRUXOXJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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